(E)-N-[1-(1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE
Description
(E)-N-[1-(1H-Indol-3-yl)butylidene]hydroxylamine is a Schiff base derivative featuring an indole moiety linked to a hydroxylamine group via a butylidene spacer. The indole scaffold is biologically significant due to its prevalence in natural products (e.g., serotonin, tryptophan) and pharmaceuticals. The (E)-configuration of the imine bond (C=N) is critical for its structural stability and interaction with biological targets.
Properties
IUPAC Name |
(NE)-N-[1-(1H-indol-3-yl)butylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-5-12(14-15)10-8-13-11-7-4-3-6-9(10)11/h3-4,6-8,13,15H,2,5H2,1H3/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRSAJALXDIHPI-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NO)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\O)/C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE typically involves the condensation of 1-(1H-indol-3-yl)butan-1-one with hydroxylamine under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for (E)-N-[1-(1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
(E)-N-[1-(1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-[1-(1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core motifs: indole derivatives , hydroxylamine-containing compounds , and Schiff bases . Below is a comparative analysis:
Structural Analogs
Table 1: Key Properties of (E)-N-[1-(1H-Indol-3-yl)butylidene]hydroxylamine and Analogs
Key Observations:
Indole vs. Benzimidazole Core :
- The target compound’s indole core provides π-π stacking interactions absent in benzimidazole derivatives (e.g., Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidines). This may enhance binding to aromatic-rich enzyme active sites .
- Benzimidazole analogs exhibit higher thermal stability due to rigid bicyclic structures but lower antioxidant efficacy compared to indole-hydroxylamine hybrids .
Hydroxylamine Group: The hydroxylamine (-NHOH) moiety in the target compound is a strong hydrogen-bond donor, unlike the alkylamidine groups in benzimidazole derivatives. This property may explain its superior antioxidant activity via radical scavenging .
Schiff Base Configuration :
Biological Activity
(E)-N-[1-(1H-indol-3-yl)butylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula: C14H18N2O
- Molecular Weight: 230.31 g/mol
- LogP: 3.1612
- Hydrogen Bond Donors/Acceptors: 1/2
- Polar Surface Area: 32.302 Ų
The compound's biological activity is primarily attributed to its structural features, which include an indole moiety known for its diverse biological effects. Indole derivatives have been shown to interact with various biological targets, influencing pathways related to cell proliferation, apoptosis, and antimicrobial action.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of indole derivatives, including (E)-N-[1-(1H-indol-3-yl)butylidene]hydroxylamine. The following table summarizes key findings regarding its antibacterial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | |
| Escherichia coli | 8 μg/mL | |
| Klebsiella pneumoniae | 2 μg/mL | |
| Methicillin-resistant S. aureus (MRSA) | 0.5 μg/mL |
The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against MRSA strains, suggesting its potential as a therapeutic agent in treating resistant infections.
Anticancer Activity
Research into the anticancer properties of indole derivatives has also yielded promising results. For instance, a study indicated that compounds similar to (E)-N-[1-(1H-indol-3-yl)butylidene]hydroxylamine exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Indole Derivatives in Cancer Research
A recent study synthesized a series of indole-based compounds and evaluated their cytotoxicity against different cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction | |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest | |
| A549 (Lung Cancer) | 12 | Inhibition of tubulin polymerization |
These findings highlight the potential of indole derivatives as candidates for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
